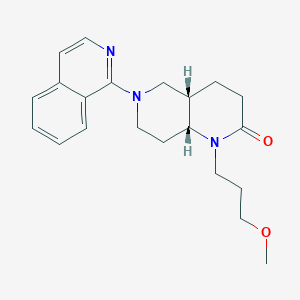

![molecular formula C17H21N3O2 B5317455 N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]cyclohexanecarboxamide](/img/structure/B5317455.png)

N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]cyclohexanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]cyclohexanecarboxamide is a compound of interest in organic chemistry due to its potential biological activities and chemical properties. The compound belongs to a class of compounds known for their diverse applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of this compound derivatives can involve multiple steps, starting from basic aromatic compounds or acetic acids, through to the formation of 1,3,4-oxadiazole rings and subsequent attachment to cyclohexanecarboxamide structures. Such processes often utilize reagents like nitro or chloro aroyle chloride, with cyclization facilitated by dehydrating agents like phosphoryl chloride (Jafari et al., 2017).

Molecular Structure Analysis

The molecular structure of related 1,2,4-oxadiazole derivatives has been characterized by various spectroscopic techniques, including IR, 1H-NMR, and X-ray crystallography. These analyses provide insights into the compound's conformation, crystalline structure, and intermolecular interactions, such as hydrogen bonding and pi-pi interactions (Habibi et al., 2008).

Chemical Reactions and Properties

This compound and its derivatives participate in various chemical reactions, reflecting their reactivity and potential as intermediates in organic synthesis. The oxadiazole ring, in particular, is known for its participation in nucleophilic substitution reactions, cycloadditions, and rearrangements, providing pathways to a wide range of functionalized compounds (Balsamini et al., 1992).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments and applications. These properties are influenced by the compound's molecular structure and the nature of its substituents (Takahashi et al., 2006).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and ability to undergo specific transformations, are essential for the application of this compound in synthetic chemistry and drug design. These properties are determined by the functional groups present in the molecule and their electronic and steric effects (Tokura et al., 1961).

Mechanism of Action

Target of Action

Compounds with a 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities . They may target various enzymes or proteins essential for the survival and replication of these pathogens.

Mode of Action

1,2,4-oxadiazoles have been studied for their interaction with targets like trypanosoma cruzi cysteine protease cruzain . The compound may interact with its target, leading to inhibition or modulation of the target’s function, thereby exerting its therapeutic effect.

Biochemical Pathways

Based on the anti-infective activities of 1,2,4-oxadiazoles , it can be inferred that the compound may interfere with the biochemical pathways essential for the survival and replication of the pathogens.

Result of Action

Based on the anti-infective activities of 1,2,4-oxadiazoles , it can be inferred that the compound may inhibit or kill the pathogens, thereby alleviating the infection.

Future Directions

The future directions for “N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]cyclohexanecarboxamide” and similar compounds could involve further exploration of their anti-infective properties and potential applications in drug discovery . Additionally, more research could be done to understand their mechanisms of action and to design new chemical entities with potential anti-infective activity .

properties

IUPAC Name |

N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c1-12(18-16(21)14-10-6-3-7-11-14)17-19-15(20-22-17)13-8-4-2-5-9-13/h2,4-5,8-9,12,14H,3,6-7,10-11H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GREUUWUOYFYVCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=NO1)C2=CC=CC=C2)NC(=O)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-hydroxy-1-(hydroxymethyl)ethyl]-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5317378.png)

![4-{4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}-4-oxobutanoic acid](/img/structure/B5317383.png)

![1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-2-buten-1-one](/img/structure/B5317388.png)

![N-(4-cyanophenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5317395.png)

![1-{5-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}anthra-9,10-quinone](/img/structure/B5317397.png)

![rel-(4aS,8aR)-6-(2,1,3-benzoxadiazol-4-ylmethyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5317408.png)

![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]methanesulfonamide](/img/structure/B5317417.png)

![4-(3-hydroxy-3-methylbutyl)-N-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]benzamide](/img/structure/B5317425.png)

![ethyl 1-[2-(2-bromophenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5317432.png)

![(4aS*,8aR*)-6-(3-cyclopropylpropanoyl)-1-[2-(1H-imidazol-4-yl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5317442.png)

![4-[3-(4-piperidinylmethyl)benzoyl]-3-propylmorpholine hydrochloride](/img/structure/B5317459.png)

![N-cyclopentyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5317465.png)